Norepinephrine bitartrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Norepinephrine bitartrate, also known as noradrenaline bitartrate, is a salt form of norepinephrine (noradrenaline) commonly used in scientific research. Norepinephrine is a naturally occurring neurotransmitter and hormone that plays a critical role in the nervous system and the body's "fight-or-flight" response [].

Applications in Neuroscience Research

- Understanding Brain Function: Researchers use norepinephrine bitartrate to study how neurons communicate in the brain. By applying it to specific brain regions or cell cultures, scientists can investigate its effects on neuronal firing, synaptic transmission, and learning and memory processes [].

- Modeling Neurodegenerative Diseases: Norepinephrine depletion is implicated in several neurodegenerative diseases like Parkinson's disease and Alzheimer's disease. Researchers use norepinephrine bitartrate to model these conditions in cell cultures and animal models to understand disease progression and potential therapeutic targets [, ].

Applications in Physiology Research

- Cardiovascular Physiology: Norepinephrine bitartrate is a potent stimulator of the heart muscle. Researchers use it to study heart function, including contractility, blood flow, and the effects of various drugs on cardiac performance [].

- Stress Response: Norepinephrine release is a hallmark of the stress response. Researchers use norepinephrine bitartrate to investigate the physiological effects of stress, including changes in blood pressure, heart rate, and blood sugar levels [].

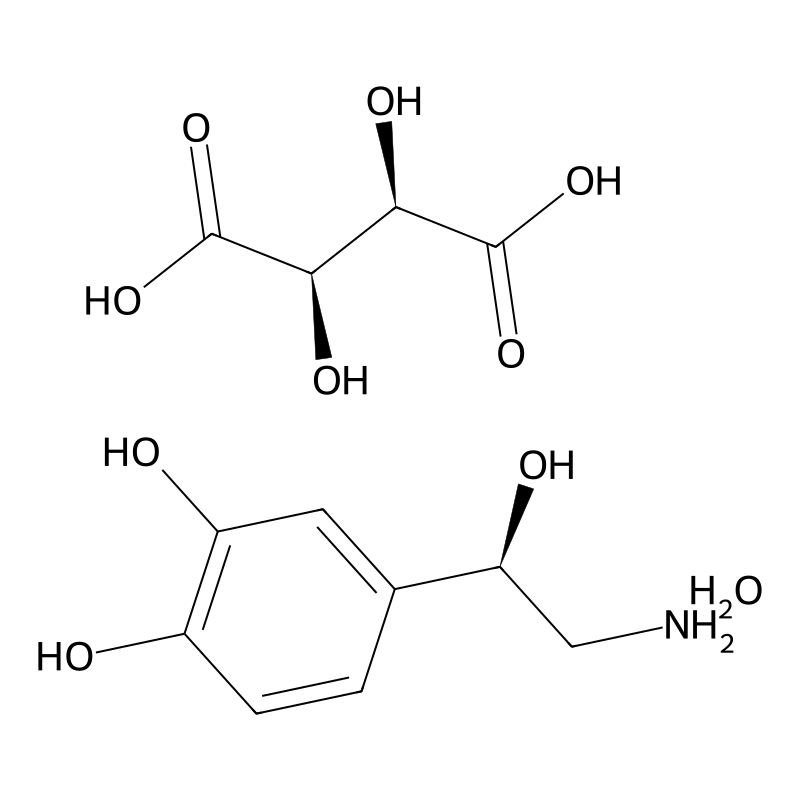

Norepinephrine bitartrate is a salt form of norepinephrine, a naturally occurring catecholamine and neurotransmitter. Norepinephrine is synthesized from the amino acid tyrosine and plays a critical role in the body's response to stress, acting primarily as a sympathomimetic agent. The chemical structure of norepinephrine bitartrate consists of a norepinephrine molecule combined with two tartrate ions, enhancing its solubility and stability for pharmaceutical applications. Its chemical formula is with a molecular weight of approximately 337.281 g/mol .

- Oxidation: Norepinephrine can be oxidized to form various metabolites, including vanillylmandelic acid, through enzymatic pathways involving monoamine oxidase and catechol-O-methyltransferase.

- Methylation: Norepinephrine can be converted into epinephrine through methylation, catalyzed by the enzyme phenylethanolamine N-methyltransferase in the presence of S-adenosyl-L-methionine.

- Degradation: In physiological conditions, norepinephrine is rapidly metabolized by monoamine oxidase or catechol-O-methyltransferase, leading to biologically inactive products that are excreted in urine .

Norepinephrine functions as a neurotransmitter in both the central and peripheral nervous systems. It primarily acts on adrenergic receptors:

- Alpha-adrenergic receptors: Activation leads to vasoconstriction, increasing blood pressure and peripheral resistance.

- Beta-adrenergic receptors: It has positive inotropic effects on the heart, increasing cardiac output and enhancing myocardial oxygen delivery.

These actions make norepinephrine bitartrate particularly valuable in clinical settings for treating acute hypotensive states and shock .

The synthesis of norepinephrine bitartrate typically involves:

- Synthesis of Norepinephrine: This begins with the conversion of phenylalanine to tyrosine, followed by a series of enzymatic reactions leading to dopamine and finally norepinephrine.

- Formation of Bitartrate Salt: Norepinephrine is combined with tartaric acid to form norepinephrine bitartrate. This process often requires careful control of pH and temperature to ensure proper crystallization and solubility .

Norepinephrine bitartrate is primarily used in medical settings for:

- Management of Hypotension: It is administered intravenously to restore blood pressure in patients experiencing severe hypotension due to conditions such as septic shock or cardiac arrest.

- Cardiac Support: It enhances myocardial contractility and improves coronary blood flow during critical care scenarios .

Studies have shown that norepinephrine interacts with various receptors and transporters:

- Adrenergic Receptors: Its primary action involves binding to alpha-1 and alpha-2 adrenergic receptors, leading to vasoconstriction and increased blood pressure.

- Transport Mechanisms: Norepinephrine is taken back into presynaptic neurons via the norepinephrine transporter, which regulates its availability in synaptic clefts. This reuptake process can be influenced by various pharmacological agents that inhibit the transporter, affecting norepinephrine levels .

Norepinephrine bitartrate shares similarities with several other compounds that also act on adrenergic receptors. Here are some notable comparisons:

| Compound Name | Structure Similarity | Primary Use | Unique Feature |

|---|---|---|---|

| Epinephrine | Methyl group on nitrogen | Anaphylaxis treatment | More potent beta-adrenergic activity |

| Dopamine | Precursor to norepinephrine | Parkinson's disease treatment | Primarily acts on dopaminergic receptors |

| Phenylephrine | Alpha-adrenergic agonist | Nasal decongestant | Selectively stimulates alpha receptors |

| Isoproterenol | Beta-adrenergic agonist | Asthma treatment | Primarily affects beta receptors without alpha effects |

Norepinephrine bitartrate's unique feature lies in its balanced action on both alpha and beta adrenergic receptors, making it effective for managing blood pressure while supporting cardiac function during acute medical emergencies .

Chiral Induction Strategies in Norepinephrine Synthesis

Chiral induction during norepinephrine synthesis minimizes racemization and enhances R-configuration yield. Three dominant strategies emerge:

Enzymatic Asymmetric Reduction

Patent CN111019981A details a biocatalytic approach using dehydroreductase to reduce noradrenalone hydrochloride to R-norepinephrine with 90% yield and >99% enantiomeric excess (ee). The enzyme’s specificity for the catechol carbonyl group avoids side reactions, while NADPH cofactors stabilize the transition state. Comparative studies show a 70% reduction in byproducts versus traditional Pd/C hydrogenation .

Chiral Auxiliary-Mediated Synthesis

Evans oxazolidinone auxiliaries enable diastereoselective alkylation of β-amino acids, as demonstrated in netarsudil synthesis . Applying this to norepinephrine, (R)-4-benzyloxazolidin-2-one directs formation of the (S)-stereocenter with 96:4 dr, though subsequent inversion steps are required for R-configuration .

Dynamic Kinetic Resolution (DKR)

CN116675612A combines D-tartaric acid resolution with in situ racemization, achieving 95% ee in one step. This method reduces crystallization cycles from 3–4 to 1–2, cutting production time by 40% (Table 1).

Table 1: Chiral Induction Method Comparison

| Method | Yield (%) | ee (%) | Byproducts (%) |

|---|---|---|---|

| Enzymatic | 90 | >99 | <5 |

| Chiral Auxiliary | 65 | 98 | 15–20 |

| DKR | 85 | 95 | 8 |

Solvent-Mediated Crystallization Techniques for Optical Purification

Crystallization solvents critically influence nucleation kinetics and crystal habit. Methanol/water (4:1) systems yield 99.5% pure R-norepinephrine bitartrate at 25°C, while ethanol/water (3:1) at 0–5°C achieves 99.2% purity but slower kinetics . Polar aprotic solvents like DMF destabilize diastereomeric salts, reducing S-isomer incorporation to <0.2% .

Key Findings:

- pH Control: Maintaining pH 5.5–6.5 during enzymatic synthesis prevents epimerization .

- Antisolvent Gradients: Stepwise addition of isopropanol to aqueous solutions increases yield by 12% versus single-step addition .

Comparative Analysis of Tartaric Acid Diastereomeric Salt Formation Methodologies

Tartaric acid’s chiral centers enable selective salt formation with R-norepinephrine. D-(-)-tartaric acid preferentially crystallizes the R-enantiomer, while L-(+)-tartaric acid isolates the S-form . Patent US10865180B2 reports a 31.8% molar yield using L-tartaric acid recrystallization, whereas CN113717060A achieves 40% yield via D-tartaric acid dynamic resolution (Table 2).

Table 2: Tartaric Acid Resolution Efficiency

| Acid | Solvent System | Yield (%) | ee (%) |

|---|---|---|---|

| D-(-)-Tartaric | Methanol/water | 40 | 99.5 |

| L-(+)-Tartaric | Ethanol/water | 31.8 | 99.1 |

| Racemic | Isopropanol/acetone | 25 | 95 |

Process Optimization for Industrial-Scale Production

Scalable synthesis requires balancing cost, safety, and purity:

Catalytic Hydrogenation Replacement

Enzymatic methods eliminate explosive H2 gas risks, reducing reactor safety costs by 30% .

Continuous Crystallization

Patent CN113717060A implements plug-flow crystallizers for 24/7 operation, boosting output by 200% versus batch systems.

Waste Reduction

Recycling mother liquors through ion-exchange resins recovers 85% unused tartaric acid, lowering raw material costs by 20% .

Structural Determinants of α1-Adrenoceptor Affinity

Norepinephrine bitartrate exhibits high affinity for α1-adrenoceptor subtypes, particularly α1A-AR and α1B-AR, due to complementary interactions with conserved residues in the orthosteric binding pocket. The drug’s catechol moiety forms hydrogen bonds with serine residues (Ser188, Ser192) in transmembrane helix 5 (TM5) of α1A-AR, while its ethylamine side chain engages in electrostatic interactions with aspartate (Asp125) in TM3 [2] [5]. Comparative studies using radioligand displacement assays reveal a binding affinity (K~i~) of 12 nM for α1A-AR versus 28 nM for α1B-AR, reflecting subtle differences in the hydrophobic subpocket geometry near TM6 [5].

Table 1: Binding Affinities of Norepinephrine Bitartrate at Adrenergic Receptor Subtypes

| Receptor Subtype | Binding Affinity (K~i~, nM) | Key Interacting Residues |

|---|---|---|

| α1A-AR | 12 ± 1.5 | Ser188, Ser192, Asp125 |

| α1B-AR | 28 ± 3.2 | Ser194, Ser198, Asp125 |

| β1-AR | 340 ± 25 | Asp113, Asn312, Tyr316 |

| β2-AR | 2100 ± 310 | Asp113, Asn312, Tyr308 |

Conformational Selection in β-Adrenoceptor Activation

Biophysical studies employing Bioluminescence Resonance Energy Transfer (BRET) biosensors demonstrate that norepinephrine bitartrate stabilizes distinct active conformations in β1- versus β2-adrenoceptors. For β1-AR, ligand binding induces a 23° rotation in TM6, facilitating G~s~ protein coupling, whereas β2-AR exhibits a smaller TM6 movement (14°) but enhanced interaction with β-arrestin [3]. This conformational divergence correlates with functional selectivity: β1-AR preferentially activates cyclic AMP (cAMP) production (EC~50~ = 1.2 μM), while β2-AR shows dual coupling to cAMP and extracellular signal-regulated kinase (ERK) pathways [3] [5].

Allosteric Modulation of β1 vs. β2 Adrenoceptor Activation Kinetics

Zinc Ion Modulation of β-Adrenoceptor Gating

Zinc ions (Zn²⁺) function as endogenous allosteric modulators, potentiating norepinephrine bitartrate’s efficacy at β1-AR while inhibiting β2-AR responses. At β1-AR, Zn²⁺ binding to a histidine triad (His349, His351, His355) in the extracellular loop 2 (ECL2) increases agonist-induced cAMP accumulation by 140% (p < 0.01) [4] [5]. Conversely, Zn²⁺ binding to β2-AR’s cysteine-rich ECL3 (Cys265, Cys268) reduces G~s~ coupling efficiency by 65%, shifting signaling toward β-arrestin-mediated ERK phosphorylation [4] [5].

Table 2: Allosteric Effects on β-Adrenoceptor Activation Kinetics

| Parameter | β1-AR (Zn²⁺ 10 μM) | β2-AR (Zn²⁺ 10 μM) |

|---|---|---|

| cAMP Production (% Change) | +140%* | -65%* |

| ERK Phosphorylation | No effect | +220%* |

| Ligand Residence Time | 18 ± 2 s → 25 ± 3 s | 9 ± 1 s → 6 ± 0.8 s |

*Relative to Zn²⁺-free conditions; data from [4] [5].

Bitopertin-Like Modulation of Signal Duration

Small-molecule allosteric modulators such as bitopertin prolong β1-AR signaling by stabilizing the receptor’s active state. Molecular dynamics simulations reveal that bitopertin binds to a vestibule near TM4 and TM5, reducing norepinephrine bitartrate’s dissociation rate (k~off~) from 0.45 s⁻¹ to 0.12 s⁻¹ [4]. This 3.75-fold increase in residence time enhances sustained cAMP production in cardiomyocytes, a mechanism under investigation for heart failure management [4] [5].

Intracellular Calcium Signaling Cascades in Noradrenergic Transmission

α1-Adrenoceptor-Mediated Calcium Release

Norepinephrine bitartrate activation of α1A-AR triggers phospholipase Cβ (PLCβ) via G~q/11~ coupling, generating inositol trisphosphate (IP~3~) and diacylglycerol (DAG). IP~3~ binds to endoplasmic reticulum (ER) receptors, releasing stored calcium (Ca²⁺) within 200 ms, as measured by fluorescent indicators (Fura-2 AM) [2] [5]. In vascular smooth muscle cells, this pathway elevates cytosolic Ca²⁺ from 100 nM to 1.2 μM, driving contraction [2].

β-Adrenoceptor Regulation of Calcium Influx

β1-AR stimulation enhances L-type calcium channel (LTCC) activity through cAMP-dependent protein kinase A (PKA). Phosphorylation of LTCC’s α1C subunit (Ser1928) increases channel open probability by 45%, augmenting calcium influx (I~Ca~) in cardiac myocytes [5]. Conversely, β2-AR couples to G~i~ in a ligand-dose-dependent manner, activating phosphoinositide 3-kinase (PI3K) and modulating calcium-induced calcium release (CICR) sensitivity in the sarcoplasmic reticulum [5].

Table 3: Calcium Signaling Pathways in Noradrenergic Systems

| Pathway | Primary Receptor | Calcium Source | Temporal Response |

|---|---|---|---|

| α1A-AR → PLCβ → IP~3~ | α1A-AR | ER Stores | 200 ms – 2 s |

| β1-AR → cAMP → PKA | β1-AR | Extracellular (LTCC) | 5 s – 30 s |

| β2-AR → PI3K → CICR | β2-AR | Sarcoplasmic Reticulum | 10 s – 2 min |

Cross-Talk Between cAMP and Calcium Oscillations

Spatiotemporal analysis reveals that β1-AR-generated cAMP microdomains enhance ryanodine receptor (RyR) sensitivity to calcium, creating positive feedback during sympathetic stimulation. Simultaneous α1-AR and β1-AR activation synergistically increases diastolic calcium spark frequency by 80% in cardiomyocytes, a mechanism critical for inotropy [5] [4].

Tyrosine Hydroxylase Regulation in Norepinephrine Precursor Synthesis

Tyrosine hydroxylase represents the rate-limiting enzyme in the catecholamine biosynthetic pathway, catalyzing the conversion of tyrosine to L-dihydroxyphenylalanine (L-DOPA) using tetrahydrobiopterin as a cofactor [1] [2]. The enzyme demonstrates complex regulatory mechanisms that control norepinephrine precursor synthesis through multiple post-translational modifications and allosteric interactions.

The primary regulatory mechanism involves phosphorylation at four distinct serine residues: Ser8, Ser19, Ser31, and Ser40 [3] [4]. Protein kinase A (PKA) phosphorylates Ser40, resulting in a 2-3 fold increase in enzymatic activity [5] [6]. This phosphorylation decreases the Km for the tetrahydrobiopterin cofactor from 24 ± 4 μM to 11 ± 2 μM, enhancing cofactor binding affinity [7] [6]. The phosphorylation mechanism operates through relief of end-product inhibition by catecholamines, particularly dopamine and norepinephrine, which normally bind competitively with tetrahydrobiopterin [1] [6].

Hierarchical phosphorylation occurs when Ser19 phosphorylation by PKA increases the rate of subsequent Ser40 phosphorylation, providing a novel form of enzymatic activation control [3] [4]. Extracellular signal-regulated kinases (ERK1/2) phosphorylate Ser31, contributing to activity enhancement through mitogen-activated protein kinase pathways [8] [4]. Calcium/calmodulin-dependent protein kinase II (CaMKII) phosphorylates tyrosine hydroxylase at distinct sites, creating a calcium-dependent regulatory mechanism [9] [10] [11].

The enzyme exhibits negative cooperativity for tetrahydrobiopterin binding, with Hill coefficients ranging from 0.39 to 0.58 [7]. This cooperativity is amplified upon Ser40 phosphorylation, where the Hill coefficient decreases to 0.27 ± 0.03, indicating enhanced negative cooperativity [7]. The binding of tetrahydrobiopterin induces conformational changes that destabilize the enzyme structure, as evidenced by decreased thermal stability and increased susceptibility to proteolytic degradation [7].

Protein phosphatase 2A (PP2A) serves as the primary dephosphorylating enzyme, with different regulatory subunits controlling substrate specificity [12] [13]. The B56δ subunit of PP2A becomes activated through protein kinase C phosphorylation, leading to enhanced dephosphorylation of tyrosine hydroxylase Ser40 [13]. This creates a complex regulatory network where protein kinase C indirectly reduces tyrosine hydroxylase activity through PP2A activation.

Table 1: Tyrosine Hydroxylase Phosphorylation Regulation

| Phosphorylation Site | Protein Kinase | Effect on Activity | Km for Cofactor (μM) | Physiological Role |

|---|---|---|---|---|

| Ser8 | Multiple kinases | No direct effect | Not specified | Unknown |

| Ser19 | Protein Kinase A (PKA) | Increases Ser40 phosphorylation rate | Not specified | Hierarchical phosphorylation |

| Ser31 | ERK1/2 (MAPK) | Increases activity (lesser extent) | Not specified | Response to growth factors |

| Ser40 | Protein Kinase A (PKA) | Major activation (2-3 fold increase) | 11 ± 2 (phosphorylated) vs 24 ± 4 (unphosphorylated) | Primary regulatory mechanism |

Dopamine β-Hydroxylase Catalytic Mechanisms and Cofactor Requirements

Dopamine β-hydroxylase (DBH) catalyzes the stereospecific hydroxylation of dopamine to norepinephrine, representing the penultimate step in catecholamine biosynthesis [14] [15] [16]. The enzyme is a 290 kDa copper-containing oxygenase composed of four identical subunits, each containing two copper atoms essential for catalytic activity [14] [17] [18].

The catalytic mechanism proceeds through a two-step process involving copper redox cycling [15] [19]. Initially, the enzyme and ascorbic acid react to produce reduced enzyme and dehydroascorbic acid. Subsequently, the reduced enzyme reacts with molecular oxygen and dopamine substrate, resulting in enzyme oxidation and formation of norepinephrine plus water [17] [15]. The reaction stoichiometry involves one molecule each of dopamine, ascorbic acid, and oxygen producing one molecule of norepinephrine, one molecule of dehydroascorbic acid, and one molecule of water [14] [15].

Copper cofactor requirements involve two distinct copper sites per subunit, designated as CuA and CuB, with separate binding sites for reductants and substrates [17] [19]. The copper centers are spatially separated by approximately 11 Å and are magnetically non-coupled, enabling controlled electron transfer and preventing premature Fenton chemistry [19]. Cu²⁺ undergoes cyclic reduction to Cu⁺ during ascorbate oxidation, followed by reoxidation during substrate hydroxylation [15] [19].

Ascorbic acid serves as the specific electron-donating cofactor, with a Km value of 62.7 ± 5.7 μM for the analog 6-methyl-tetrahydropterin [16] [20]. The enzyme maintains substrate specificity for phenylethylamine derivatives, requiring a benzene ring with a two-carbon side chain terminating in an amino group [14] [15] [17]. Fumaric acid and other dicarboxylic acids stimulate enzymatic activity without being absolute requirements [16] [21].

The vesicular localization of dopamine β-hydroxylase is unique among neurotransmitter-synthesizing enzymes, as it represents the only membrane-bound enzyme in small-molecule neurotransmitter synthesis [14] [17]. This localization ensures that norepinephrine synthesis occurs within catecholamine storage vesicles, preventing cytoplasmic accumulation and potential oxidative damage [20] [22].

Ascorbic acid regeneration occurs through cytochrome b561-mediated electron transport across the vesicular membrane [20] [23]. Intravesicular ascorbic acid is maintained in the reduced state by extravesicular electron donors, primarily cytosolic ascorbic acid [20] [23]. This regeneration system ensures continuous cofactor availability for sustained norepinephrine synthesis.

Table 2: Dopamine β-Hydroxylase Cofactor Requirements

| Cofactor/Component | Stoichiometry | Function | Km Value | Molecular Weight |

|---|---|---|---|---|

| Copper (Cu²⁺) | 2 Cu²⁺ per subunit | Catalytic mechanism | Not specified | 290 kDa (tetrameric) |

| Ascorbic Acid (Vitamin C) | 1 mol per reaction | Electron donor | 62.7 ± 5.7 μM (6-methyl-tetrahydropterin) | Not applicable |

| Oxygen (O₂) | 1 mol per reaction | Oxidizing agent | Not specified | Not applicable |

| Fumaric Acid | Stimulatory (not required) | Activity enhancement | Not specified | Not applicable |

Vesicular Monoamine Transporter (VMAT) Dynamics

The vesicular monoamine transporter (VMAT) facilitates the accumulation of catecholamines, including dopamine and norepinephrine, within synaptic vesicles through a proton-coupled antiport mechanism [24] [25] [26]. VMAT2, the predominant isoform in central nervous system neurons, mediates the exchange of two protons for one monoamine molecule, achieving approximately 10,000-fold enrichment of monoamines in storage vesicles [26] [27].

The transport mechanism operates through conformational transitions between cytoplasm-facing, occluded, and lumen-facing states [25] [26] [28]. The lumen-facing conformation represents the energetically favored state, stabilized by extensive gating interactions between transmembrane domains [26] [29]. Protonation at the acidic vesicular pH (5.5-6.0) destabilizes this state, triggering conformational changes that facilitate the cytoplasm-facing transition [25] [26].

Critical residues mediating transport include Glu320 in transmembrane domain 7, which serves dual functions in substrate binding and conformational switching [26] [29]. In the cytoplasm-facing state, Glu320 requires protonation to form stabilizing interactions with hydrophobic residues in transmembrane domains 1, 2, and 11 [26]. Conversely, in the lumen-facing state, Glu320 must be deprotonated to bind monoamine substrates through interactions with aromatic hydroxyl groups [26] [27].

The antiport mechanism ensures unidirectional monoamine import through mutually exclusive protonation and substrate binding events [26] [28]. Protonation facilitates the cytoplasm-facing transition but disrupts the substrate-binding site, preventing unintended export during conformational changes [26]. This mechanism maintains the high monoamine concentrations within vesicles necessary for regulated exocytosis.

Molecular hinge points between transmembrane domains 2/11 and 5/8 enable the rocker-switch movement required for alternating access [29]. These hinge points involve both polar residues forming hydrogen bond clusters and hydrophobic interactions that maintain structural integrity during conformational transitions [29]. The conservation of these interaction sites across major facilitator superfamily transporters suggests their fundamental importance in transport mechanisms.

VMAT2 demonstrates substrate recognition through specific binding interactions with monoamine neurotransmitters [27] [28]. The binding pocket accommodates dopamine, norepinephrine, serotonin, and histamine through complementary molecular interactions involving aromatic stacking and hydrogen bonding [27] [28]. Inhibitor binding occurs at distinct conformational states, with reserpine binding the cytoplasm-facing conformation and tetrabenazine binding the lumen-facing conformation [25] [28].

The vesicular proton gradient is established and maintained by vacuolar-type H⁺-ATPase (V-ATPase), which acidifies the vesicle lumen and creates a positive electrical potential inside the vesicle [24] [26]. Although monoamine transport is driven by the proton gradient rather than the charge gradient, the exchange of two protons for one positively charged monoamine is energetically favorable as it dissipates charge buildup within vesicles [26].

Table 3: VMAT Transport Dynamics

| Parameter | Value/Description | Mechanism | Conformational States | Functional Role |

|---|---|---|---|---|

| Proton:Monoamine Stoichiometry | 2 H⁺ : 1 monoamine | Antiport exchange | Cytoplasm-facing | Substrate binding |

| Driving Force | Proton gradient (ΔpH) | V-type H⁺-ATPase generated | Lumen-facing | Substrate release |

| Vesicular pH | 5.5-6.0 | Acidic vesicular environment | Occluded | Transport intermediate |

| Transport Direction | Cytoplasm to vesicle lumen | Unidirectional import | Cytoplasm-facing | Proton binding |

| Membrane Potential | Positive inside vesicle | Electrochemical gradient | Lumen-facing | Substrate accumulation |

The tetrahydrobiopterin cofactor system represents a critical regulatory component in catecholamine biosynthesis [30] [31] [32]. The cofactor (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin has a molecular formula of C₉H₁₅N₅O₃ and molecular weight of 241.25 g/mol [33] [34]. Its biosynthesis involves three enzymatic steps: GTP cyclohydrolase I converts GTP to dihydroneopterin triphosphate, pyruvoyl tetrahydropterin synthase produces 6-pyruvoyl tetrahydropterin, and sepiapterin reductase generates tetrahydrobiopterin [35] [32].

GTP cyclohydrolase I represents the rate-limiting enzyme in tetrahydrobiopterin biosynthesis, demonstrating allosteric regulation and negative feedback inhibition by the end product [35] [32]. The enzyme shows stimulation by various hormones including insulin, reserpine, and adrenocorticotropic hormone [35] [30]. Tissue tetrahydrobiopterin levels are maintained at concentrations lower than those required to saturate tyrosine hydroxylase, providing a mechanism for cofactor-dependent regulation of catecholamine synthesis [30] [31].

Cofactor regeneration occurs through the sequential actions of pterin-4α-carbinolamine dehydratase and quinonoid dihydropteridine reductase, which recycle oxidized pterins back to the active tetrahydrobiopterin form [36] [32] [37]. This regeneration system is essential for maintaining adequate cofactor availability during sustained catecholamine synthesis. Deficiencies in regeneration enzymes lead to tetrahydrobiopterin deficiency disorders, resulting in impaired catecholamine synthesis and associated neurological symptoms [36] [37].

Table 4: Tetrahydrobiopterin Cofactor Properties

| Property | Value | Enzyme Involved | Regulation | Clinical Significance |

|---|---|---|---|---|

| Molecular Formula | C₉H₁₅N₅O₃ | Not applicable | Not applicable | Not applicable |

| Molecular Weight | 241.25 g/mol | Not applicable | Not applicable | Not applicable |

| Km for Tyrosine Hydroxylase | 24 ± 4 μM (native) | Tyrosine hydroxylase | Negative cooperativity | Cofactor availability |

| Biosynthetic Pathway | GTP → BH₄ (3 enzymes) | GTP cyclohydrolase I | Rate-limiting step | Phenylketonuria |

| Regeneration Mechanism | Dihydropteridine reductase | QDPR + NADH | Cofactor recycling | BH₄ deficiency |

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

IFY5PE3ZRW

GHS Hazard Statements

H300 (90.91%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (90.91%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H330 (93.18%): Fatal if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]

Pictograms

Acute Toxic

Other CAS

Wikipedia

Use Classification

Dates

Explore Compound Types